

# Application Notes and Protocols: ZEN-3694 in Combination with PARP Inhibitors

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## Compound of Interest

Compound Name: ZEN-2759

Cat. No.: B611931

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## Introduction

ZEN-3694 is an orally bioavailable, potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the bromodomains of BET proteins, ZEN-3694 prevents their interaction with acetylated histones, leading to the disruption of chromatin remodeling and the downregulation of key oncogenes such as MYC.[1][2] Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.

Preclinical studies have demonstrated that the combination of a BET inhibitor, such as ZEN-3694, with a PARP inhibitor can create a synergistic anti-tumor effect.[3][4][5] The primary mechanism underlying this synergy is the ability of BET inhibitors to downregulate the expression of key genes involved in the HRR pathway, including BRCA1 and RAD51.[6] This induced "BRCAness" phenotype can sensitize cancer cells that are proficient in homologous recombination to the cytotoxic effects of PARP inhibitors.[1][7] This application note provides an overview of the preclinical rationale, available clinical data, and detailed protocols for studying the combination of ZEN-3694 and PARP inhibitors.

## Data Presentation

## Preclinical Synergy of BET and PARP Inhibitors

While specific IC50 values for the direct combination of ZEN-3694 and a PARP inhibitor are not readily available in the public domain, studies on other BET inhibitors combined with PARP inhibitors have consistently shown synergistic effects. The combination index (CI) is a quantitative measure of drug interaction, where  $CI < 1$  indicates synergy,  $CI = 1$  indicates an additive effect, and  $CI > 1$  indicates antagonism.

Cancer Type	BET Inhibitor	PARP Inhibitor	Combination Effect	Reference
Cholangiocarcinoma	JQ1 or I-BET762	Olaparib or Veliparib	Synergistic Cytotoxicity ( $CI < 1$ )	<a href="#">[4]</a> <a href="#">[8]</a>
Ovarian Cancer	JQ1	Olaparib	Synergistic Suppression of Tumor Growth	<a href="#">[3]</a>
Breast Cancer	JQ1	Olaparib	Significant Inhibition of Tumor Growth	<a href="#">[6]</a>

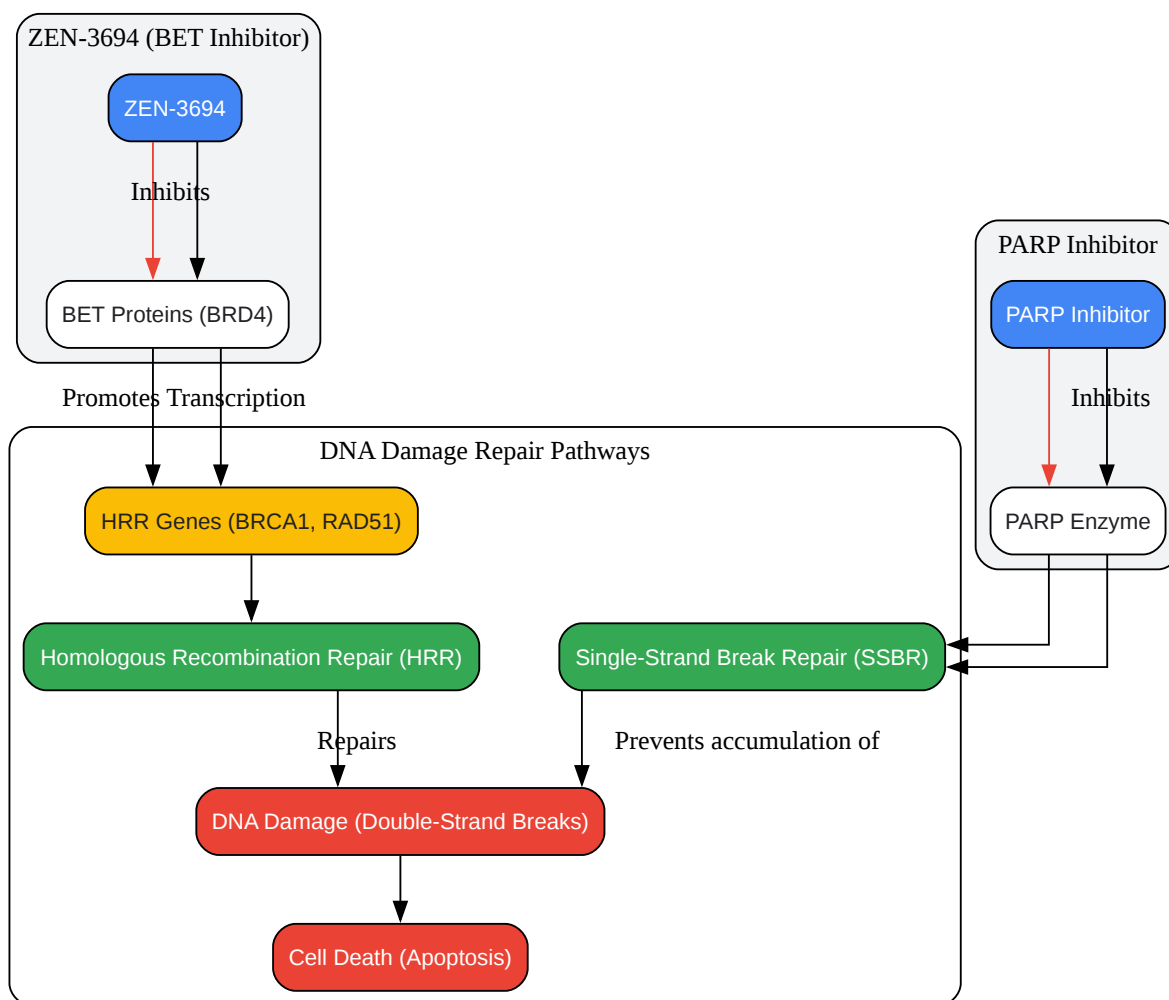
## Clinical Trial Data: ZEN-3694 and Talazoparib in Triple-Negative Breast Cancer (TNBC)

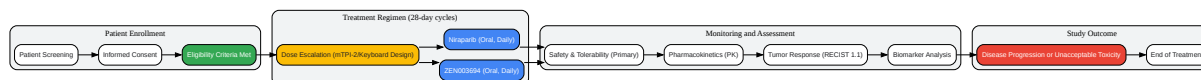
A Phase 1b/2 clinical trial (NCT03901469) evaluated the combination of ZEN-3694 and the PARP inhibitor talazoparib in patients with metastatic TNBC without germline BRCA1/2 mutations.

Parameter	Value	Reference
Recommended Phase 2 Dose (RP2D)	ZEN-3694: 48mg daily + Talazoparib: 0.75mg daily	<a href="#">[9]</a>
Clinical Benefit Rate (CBR) in Phase 2	30% (11/37 patients)	<a href="#">[9]</a> <a href="#">[10]</a>
Objective Response Rate (ORR) in Phase 1b/2	22% (11/50 patients)	<a href="#">[10]</a>
Most Common Adverse Event (Grade 3/4)	Thrombocytopenia (38%)	<a href="#">[9]</a>

## Signaling Pathway and Mechanism of Action

The synergistic interaction between ZEN-3694 and PARP inhibitors is rooted in their complementary effects on DNA damage repair pathways.





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